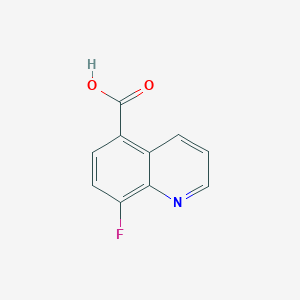

8-Fluoroquinoline-5-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

8-fluoroquinoline-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO2/c11-8-4-3-7(10(13)14)6-2-1-5-12-9(6)8/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCKAHUABSFTSDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60592557 | |

| Record name | 8-Fluoroquinoline-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60592557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204782-93-4 | |

| Record name | 8-Fluoroquinoline-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60592557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 8 Fluoroquinoline 5 Carboxylic Acid and Its Analogues

Conventional Synthetic Routes to 8-Fluoroquinoline-5-carboxylic Acid

Conventional methods for the synthesis of the quinoline (B57606) core, which can be adapted for this compound, primarily include the Gould-Jacobs reaction and the Friedländer annulation. These classic name reactions provide a foundational framework for constructing the bicyclic quinoline system from acyclic precursors.

A plausible and widely utilized conventional route for synthesizing quinoline-4-carboxylic acids is the Gould-Jacobs reaction . mdpi.comwikipedia.org This reaction typically involves the condensation of an aniline (B41778) derivative with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization. For the synthesis of this compound, a potential starting material would be 2-fluoro-5-carboxyaniline. The general steps of the Gould-Jacobs reaction are:

Condensation: The aniline derivative reacts with DEEM, leading to the formation of an anilinomethylenemalonate intermediate.

Cyclization: The intermediate undergoes a thermal intramolecular cyclization to form a 4-hydroxyquinoline-3-carboxylate ester.

Hydrolysis and Decarboxylation: The resulting ester is then hydrolyzed to the corresponding carboxylic acid, which can be subsequently decarboxylated to yield the 4-hydroxyquinoline.

However, to obtain the desired 5-carboxylic acid, the starting aniline would need to already possess this group. The high temperatures required for the cyclization step can sometimes lead to side reactions and limit the functional group tolerance. researchgate.net

Another cornerstone in quinoline synthesis is the Friedländer annulation , which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group. wikipedia.orgresearchgate.net This reaction can be catalyzed by either acids or bases. For the synthesis of this compound, a conceivable approach would involve the reaction of 2-amino-3-fluorobenzaldehyde (B155958) with a pyruvate (B1213749) derivative. The choice of catalyst is crucial for the success of the Friedländer reaction, with Lewis acids and Brønsted acids being commonly employed to promote the condensation and cyclization steps. mdpi.comrsc.org

Novel Approaches in the Synthesis of this compound and its Derivatives

Recent advancements in synthetic organic chemistry have led to the development of more sophisticated and efficient methods for the synthesis of quinoline derivatives, focusing on achieving higher regioselectivity and enabling the synthesis of chiral molecules.

Regioselective Synthesis Strategies for this compound Derivatives

Achieving regioselectivity in the functionalization of the quinoline ring is a significant challenge. Modern synthetic methods often employ directing groups and transition-metal catalysis to control the position of substitution. For the synthesis of 5-substituted 8-fluoroquinoline (B1294397) derivatives, C-H activation strategies have emerged as a powerful tool. mdpi.comnih.gov

Recent studies have demonstrated the regioselective C-H fluorination of 8-aminoquinoline (B160924) amides at the C5 position using Selectfluor as the fluorine source under metal-free conditions. rsc.org This suggests that an amino group at the 8-position can direct functionalization to the C5 position. A synthetic strategy could therefore involve the C5-functionalization of an 8-aminoquinoline precursor, followed by conversion of the amino group to a fluorine atom and subsequent introduction of the carboxylic acid moiety.

Furthermore, the regioselective cyanoalkoxylation and cyanoalkylation of 8-aminoquinoline derivatives at the C5 position have been achieved using radical precursors and catalytic amounts of copper or nickel salts. rsc.org These methods highlight the potential for introducing various functional groups at the desired C5 position with high regiocontrol.

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of enantiomerically pure chiral quinoline derivatives is of paramount importance for the development of new therapeutic agents. Stereoselective synthesis can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or the resolution of racemic mixtures.

While specific examples for the stereoselective synthesis of chiral this compound derivatives are not extensively documented, general approaches for the asymmetric synthesis of chiral carboxylic acids and quinoline derivatives can be considered. researchgate.netrsc.org For instance, transition metal-catalyzed asymmetric carbonylative coupling reactions have been developed for the synthesis of chiral amides, which could be precursors to chiral carboxylic acids. acs.org This approach involves the use of a chiral ligand to control the stereochemistry of the newly formed stereocenter.

Another strategy involves the synthesis of chiral building blocks that can be incorporated into the quinoline synthesis. For example, the stereoselective synthesis of chiral IBR2 analogues has been achieved through the addition of an indole (B1671886) derivative to a chiral sulfinamide, demonstrating the potential for creating chiral centers that could be part of a larger quinoline structure. nih.gov

Green Chemistry Principles Applied to the Synthesis of this compound Analogues

The application of green chemistry principles to the synthesis of quinolines aims to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov The Gould-Jacobs reaction, for instance, has been successfully performed under microwave irradiation, significantly reducing the reaction time from hours to minutes. jasco.ro This technique can be applied to the synthesis of this compound analogues, potentially improving the efficiency of the cyclization step. nih.govacs.org

Microwave irradiation has also been employed in the Friedländer annulation, allowing for rapid and solvent-free synthesis of substituted quinolines using a reusable solid catalyst. nih.gov

Utilization of Recyclable and Heterogeneous Catalysts

The use of recyclable and heterogeneous catalysts is a key aspect of green chemistry, as it simplifies product purification and reduces waste. In the context of quinoline synthesis, various solid acid catalysts have been developed for the Friedländer reaction. researchgate.netnih.gov These catalysts, such as sulfamic acid and heteropoly acids, can be easily recovered and reused without a significant loss of activity. researchgate.net

Nanocatalysts are also gaining attention for their high efficiency and recyclability in quinoline synthesis. nih.gov For example, magnetite nanoparticle-supported catalysts have been used for the synthesis of quinoline derivatives, offering the advantage of easy separation from the reaction mixture using an external magnet.

The table below summarizes some of the catalysts used in the synthesis of quinoline derivatives, highlighting their recyclability.

| Catalyst | Reaction Type | Recyclability | Reference |

| Sulfamic Acid | Friedländer Annulation | Yes | researchgate.net |

| Chitosan-SO3H | Friedländer Annulation | Yes | mdpi.com |

| o-Benzenedisulfonimide | Friedländer Annulation | Yes | mdpi.com |

| g-C3N4-CO-(CH2)3-SO3H | Friedländer Annulation | Yes | nih.gov |

| Heteropoly Acids | Friedländer Annulation | Yes | researchgate.net |

| Magnetite Nanoparticle Supported Catalysts | Quinoline Synthesis | Yes | nih.gov |

Reaction Optimization in Aqueous and Eco-Friendly Solvent Systems

The principles of green chemistry are progressively being integrated into the synthesis of quinolone derivatives, emphasizing the use of safer solvents and the reduction of waste. nih.gov Research has demonstrated that water can be an effective solvent for certain reactions in the synthesis of fluoroquinolones. jmcs.org.mxscielo.org.mx

One notable advancement is the use of Keplerate-type polyoxometalates, such as {Mo132}, as recyclable catalysts. jmcs.org.mxscielo.org.mx These catalysts have been shown to significantly enhance reaction rates and yields in aqueous media for the synthesis of fluoroquinolone derivatives. jmcs.org.mxscielo.org.mx For instance, in the synthesis of a ciprofloxacin (B1669076) analogue, the reaction of 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with N-ethylpiperazine was optimized in refluxing water using a {Mo132} catalyst, achieving a high yield of 97% in just 30 minutes. jmcs.org.mxscielo.org.mx This method offers advantages such as short reaction times and simple product isolation. jmcs.org.mx

The table below summarizes the optimization of reaction conditions for the synthesis of a fluoroquinolone derivative in various solvents.

Table 1: Optimization of Reaction Conditions for Fluoroquinolone Synthesis

| Entry | Catalyst Amount (g) | Solvent | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 0.02 | EtOH | Reflux | 120 | 65 |

| 2 | 0.02 | H₂O | Reflux | 120 | 78 |

| 3 | 0.02 | MeOH | Reflux | 120 | 55 |

| 4 | 0.02 | CH₃CN | Reflux | 120 | 40 |

| 5 | 0.02 | CH₂Cl₂ | Reflux | 120 | 25 |

| 6 | - | Solvent-free | 100 | 120 | 50 |

| 7 | 0.04 | H₂O | Reflux | 90 | 85 |

| 8 | 0.06 | H₂O | Reflux | 60 | 92 |

| 9 | 0.08 | H₂O | Reflux | 30 | 97 |

| 10 | 0.1 | H₂O | Reflux | 30 | 97 |

Data sourced from studies on the synthesis of quinolone carboxylic acid derivatives. jmcs.org.mxscielo.org.mx

The use of solvents like glycerol (B35011) has also been explored as an environmentally benign medium for preparing quinoline derivatives, offering high yields and short reaction times. researchgate.net Furthermore, solvent-free, one-pot multicomponent reactions represent another eco-friendly approach to synthesizing quinoline analogues, providing excellent yields and pure products with low processing costs and short reaction times. researchgate.netnih.gov

Derivatization Chemistry of the this compound Core

The this compound scaffold serves as a versatile platform for chemical modifications, allowing for the synthesis of a diverse range of derivatives with tailored properties.

Chemical Modifications at the Carboxylic Acid Moiety

The carboxylic acid group at the C-5 position is a key site for derivatization. Common modifications include esterification and amidation.

Esterification involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid, to form an ester. libretexts.orgchemguide.co.uk This process can also be achieved using reagents like BCl₃-methanol. greyhoundchrom.com The resulting esters are generally less polar and more volatile than the parent carboxylic acid. libretexts.org For instance, the reaction of l-Gatifloxacin with monobromoethane in the presence of triethylamine (B128534) yields the corresponding ethyl ester. google.com

Amidation is the formation of an amide bond by reacting the carboxylic acid with an amine. nih.gov This is a frequently used reaction in medicinal chemistry. nih.gov The carboxylic acid is typically activated first to facilitate the reaction. fishersci.co.uk Common coupling reagents include 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-hydroxybenzotriazole (B26582) (HOBt) and a base like N,N-diisopropylethylamine (DIPEA). nih.govnih.gov This method is effective even for less reactive (electron-deficient) amines. nih.gov Another approach involves converting the carboxylic acid to an acyl chloride using reagents like thionyl chloride or oxalyl chloride, which then readily reacts with an amine to form the amide. fishersci.co.ukresearchgate.net

Functionalization at Other Positions of the Quinolone Nucleus (e.g., C-7, N-1)

Modifications at other positions of the quinolone ring, particularly at C-7 and N-1, are crucial for modulating the biological activity of these compounds. mdpi.com

The C-7 position is a common site for introducing various substituents. Nucleophilic aromatic substitution of a halogen (often fluorine or chlorine) at C-7 with amines is a well-established method. mdpi.comnih.gov For example, different cyclic amines can be introduced at the C-7 position of a fluoroquinolone core to synthesize a variety of derivatives. nih.gov The nature of the C-7 substituent significantly influences the compound's properties. mdpi.com

Design and Synthesis of Hybrid Molecules Incorporating the this compound Scaffold

Hybrid molecules, which combine the this compound scaffold with other pharmacologically active moieties, are designed to create compounds with potentially enhanced or novel biological activities.

One strategy involves linking the carboxylic acid group of a fluoroquinolone to another heterocyclic ring system. For example, the carboxylic acid can be converted to a hydrazide, which can then be cyclized with reagents like carbon disulfide to form 1,3,4-oxadiazole (B1194373) rings. nih.gov These oxadiazoles (B1248032) can be further transformed into other heterocycles, such as 1,2,4-triazoles. nih.gov

Another approach is the direct condensation of the quinolone carboxylic acid with other molecules. For instance, ciprofloxacin has been hybridized with 8-hydroxyquinoline (B1678124) through a Mannich reaction or by forming an amide linkage using peptide coupling reagents like TBTU. nih.gov Similarly, fluoroquinolones have been fused with benzimidazoles, benzoxazoles, and benzothiazoles by condensing the quinolone-3-carboxylic acid with ortho-substituted anilines in polyphosphoric acid at high temperatures. nih.gov

Mechanistic Investigations of Synthetic Transformations Involving this compound

Understanding the mechanisms of the synthetic reactions involving this compound is essential for optimizing reaction conditions and predicting outcomes.

The Fischer esterification of the carboxylic acid proceeds via an acid-catalyzed nucleophilic acyl substitution. youtube.comkhanacademy.orgyoutube.com The reaction begins with the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. youtube.comyoutube.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. youtube.comyoutube.com Subsequent proton transfers and elimination of a water molecule lead to the formation of the ester. youtube.comyoutube.com

The amidation reaction using coupling reagents like EDC and HOBt is thought to proceed through the formation of a highly reactive HOBt ester intermediate. nih.gov An acyl transfer agent, such as DMAP, can further react to form a highly reactive acyliminium ion, which is then attacked by the amine to form the amide bond. nih.gov When an acyl chloride is used, the reaction is a nucleophilic acyl substitution where the amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the displacement of the chloride ion. fishersci.co.uk

In nucleophilic aromatic substitution reactions at C-7 , the presence of electron-withdrawing groups on the quinolone ring, such as the fluorine at C-6 and the carboxylic acid at C-3, facilitates the attack of a nucleophile (e.g., an amine) at the C-7 position, leading to the displacement of the leaving group (e.g., a halogen). The 8-nitro group has also been shown to facilitate the addition of weak nucleophiles at C-7. mdpi.com

Advanced Spectroscopic and Structural Characterization of 8 Fluoroquinoline 5 Carboxylic Acid

Spectroscopic Techniques for Elucidating the Structure of 8-Fluoroquinoline-5-carboxylic Acid and its Derivatives

Spectroscopic methods are instrumental in confirming the identity, purity, and detailed structural features of this compound. Each technique offers unique insights into the molecular framework and the influence of its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, 2D-NMR)

NMR spectroscopy is a cornerstone for the structural verification of this compound, providing atom-specific information.

¹H NMR: The proton NMR spectrum displays characteristic signals for the aromatic protons on the quinoline (B57606) ring. The acidic proton of the carboxylic acid group typically appears as a broad singlet at a downfield chemical shift, often around 12 δ, though its position can be influenced by solvent and concentration due to hydrogen bonding. pressbooks.pub

¹³C NMR: The carbon-13 NMR spectrum is crucial for confirming the carbon backbone. The carboxyl carbon atom (C=O) of the carboxylic acid group typically resonates in the range of 165 to 185 ppm. pressbooks.pub Aromatic and α,β-unsaturated acids tend to appear towards the lower end of this range. pressbooks.pub

¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique that provides an unambiguous signal for the fluorine atom attached to the quinoline ring, confirming its position at C-8.

2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish connectivity between protons and carbons, further solidifying the structural assignment of this compound and its derivatives.

A study on methyl 5-fluoro-quinoline-2-carboxylate, a related derivative, utilized ¹H, ¹³C, and ¹⁹F NMR to characterize the compound. rsc.org The ¹⁹F NMR showed a signal at -122.42 ppm (dd, J = 9.3, 6.1 Hz), confirming the presence and electronic environment of the fluorine atom. rsc.org

Table 1: Representative NMR Data for Fluoroquinoline Carboxylic Acid Derivatives

| Compound | Nucleus | Chemical Shift (δ) / ppm |

| Methyl 5-fluoro-quinoline-2-carboxylate | ¹H | 8.59 (d, J=9.0 Hz, 1H), 8.25 (d, J=8.5 Hz, 1H), 8.13 (d, J=9.0 Hz, 1H), 7.75-7.71 (m, 1H), 7.34-7.30 (m, 1H), 4.11 (s, 3H) |

| ¹³C | 165.58, 157.51 (d, J=255 Hz), 148.74, 148.16 (d, J=2.9 Hz), 130.79 (d, J=3.7 Hz), 129.82 (d, J=8.5 Hz), 126.54 (d, J=4.7 Hz), 121.08 (d, J=2.9 Hz), 120.13 (d, J=17.1 Hz), 122.03 (d, J=18.9 Hz), 53.29 | |

| ¹⁹F | -122.42 (dd, J=9.3, 6.1 Hz) | |

| Methyl 6-fluoro-quinoline-2-carboxylate | ¹H | 8.32 (dd, J=9.5, 5.5 Hz, 1H), 8.26 (d, J=9.0 Hz, 1H), 8.22 (d, J=9.0 Hz, 1H), 7.59-7.55 (m, 1H), 7.50 (dd, J=8.5, 3.0 Hz, 1H), 4.09 (s, 3H) |

| ¹³C | 165.7, 161.7 (d, J=251 Hz), 147.4 (d, J=2.9 Hz), 144.6, 136.6 (d, J=5.6 Hz), 133.4 (d, J=9.5 Hz), 130.2 (d, J=10.5 Hz), 121.8, 120.9 (d, J=25.6 Hz), 110.6 (d, J=21.7 Hz), 53.2 | |

| ¹⁹F | -109.8 (d, J=4.7 Hz) |

Data sourced from a study on methyl quinoline-2-carboxylate analogues. rsc.org

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of this compound. nih.gov Techniques like Electrospray Ionization (ESI) are commonly used to generate molecular ions. The high mass accuracy of HRMS instruments, such as Orbitrap and FT-ICR mass spectrometers, allows for the unambiguous confirmation of the molecular formula C₁₀H₆FNO₂. nih.govub.edu

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides valuable structural information. The fragmentation pattern of quinolones can be complex, but common fragmentation pathways include the loss of a water molecule ([M+H-H₂O]⁺) and the decarboxylation of the carboxylic acid group. ub.edu Analysis of the fragment ions helps to confirm the presence and location of the fluoro and carboxylic acid functional groups on the quinoline core.

Vibrational Spectroscopy (Infrared and Raman) of this compound

Vibrational spectroscopy probes the molecular vibrations of this compound, offering key information about its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of a carboxylic acid is characterized by two prominent features. A very broad O–H stretching absorption is typically observed in the range of 2500–3300 cm⁻¹, which is a hallmark of the hydrogen-bonded dimer form of carboxylic acids. pressbooks.puborgchemboulder.com The C=O stretching vibration of the carbonyl group gives rise to a strong, sharp band between 1710 and 1760 cm⁻¹. pressbooks.pub For dimeric, conjugated carboxylic acids, this peak is often found around 1710 cm⁻¹. pressbooks.puborgchemboulder.com The C–O stretching and O–H bending vibrations also produce characteristic bands in the fingerprint region. orgchemboulder.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=O stretch is also a strong band in the Raman spectrum. The aromatic ring vibrations of the quinoline system are often well-resolved and can be used to characterize the substitution pattern.

Table 2: Characteristic Infrared Absorption Frequencies for Carboxylic Acids

| Functional Group | Absorption Range (cm⁻¹) | Description |

| O–H stretch | 2500–3300 | Very broad, characteristic of hydrogen-bonded dimers |

| C=O stretch | 1710–1760 | Strong and sharp; position depends on dimerization and conjugation |

| C–O stretch | 1210–1320 | |

| O–H bend | 1395–1440 and 910–950 |

Data adapted from general carboxylic acid spectroscopy resources. pressbooks.puborgchemboulder.com

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) of this compound and its Analogues

UV-Vis and fluorescence spectroscopy provide insights into the electronic transitions and photophysical properties of the molecule.

UV-Vis Spectroscopy: The UV-Vis absorption spectrum of this compound is expected to show characteristic absorption bands arising from the π-π* transitions within the quinoline aromatic system. The position and intensity of these bands can be influenced by the solvent polarity and pH, particularly due to the ionizable carboxylic acid group.

Fluorescence Spectroscopy: Many quinoline derivatives are known to be fluorescent. nih.gov The fluorescence properties, including the excitation and emission maxima and quantum yield, are sensitive to the molecular structure and environment. For instance, the formation of metal complexes with the quinoline nitrogen and the carboxylate group can significantly alter the fluorescence emission. nih.govosti.gov Studies on related 8-aminoquinoline (B160924) derivatives have shown that metal ion binding can lead to either an enhancement or quenching of fluorescence, depending on the nature of the metal and the coordination environment. nih.gov This property is often exploited in the development of fluorescent sensors. nih.gov

X-ray Crystallography of this compound and its Co-crystals or Complexes

X-ray crystallography provides the most definitive three-dimensional structural information, revealing precise bond lengths, bond angles, and intermolecular interactions in the solid state.

The crystal structure of this compound would confirm the planarity of the quinoline ring system and the specific conformation of the carboxylic acid group relative to the ring. A key feature of the solid-state structure is the formation of hydrogen-bonded dimers between the carboxylic acid groups of adjacent molecules.

Furthermore, this compound can form co-crystals or salts with other molecules, particularly with other organic acids or bases. acs.orgnih.gov In the context of fluoroquinolones, co-crystallization with dicarboxylic acids has been shown to result in the formation of salts where the piperazine (B1678402) nitrogen (if present) is protonated and interacts with the deprotonated carboxyl group of the co-former. acs.org In the case of this compound, the quinoline nitrogen can be protonated, leading to the formation of robust hydrogen-bonding synthons with suitable co-formers. acs.org

Metal complexation is another important aspect of the structural chemistry of quinoline carboxylic acids. The quinoline nitrogen and the oxygen atoms of the carboxylate group can act as coordination sites for metal ions. X-ray crystallography of such metal complexes reveals the coordination geometry around the metal center and the role of the this compound as a ligand. nih.gov The resulting structures can have significant implications for the biological activity and material properties of these compounds.

Computational Chemistry and Theoretical Investigations of 8 Fluoroquinoline 5 Carboxylic Acid

Quantum Chemical Calculations on the Electronic Structure and Reactivity of 8-Fluoroquinoline-5-carboxylic Acid

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and other electronic characteristics that govern the compound's reactivity and interactions.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for studying molecules of pharmaceutical interest. nih.govaps.orgnih.gov DFT calculations for quinolone derivatives are often performed using hybrid functionals like B3LYP in conjunction with basis sets such as 6-31G**, which provides a reliable description of their electronic properties. nih.gov

A key aspect of these studies is the analysis of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity and stability. nih.gov For a related compound, 8-fluoroquinoline-3-carboxamide, DFT calculations revealed a HOMO-LUMO energy gap of approximately 4.2 eV. This value provides an estimate for the electronic stability of the fluoroquinoline core.

Further analysis using techniques like Natural Bond Orbital (NBO) analysis can elucidate the stability of the molecule arising from charge delocalization and hyperconjugative interactions. nih.govresearchgate.net These calculations help in understanding how the fluorine atom at the C-8 position and the carboxylic acid at the C-5 position influence the electron density distribution across the quinoline (B57606) ring system.

| Compound Analogue | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| FPQ51 (7-piperazinyl-8-chloro) | -5.79 | -1.97 | 3.82 |

| FPQ29 (7-piperazinyl-8-chloro) | -6.01 | -1.96 | 4.05 |

| FPQ36 (7-pyrrolidinyl-8-chloro) | -6.14 | -1.97 | 4.17 |

| FPQ33 (7-piperidinyl-8-chloro) | -6.33 | -2.05 | 4.28 |

| NF (Norfloxacin Analogue) | -5.76 | -1.41 | 4.35 |

Data adapted from studies on various 8-chloro-quinolone analogues to illustrate typical computational values. researchgate.net

Computational methods can also predict the spectroscopic characteristics of this compound. Vibrational frequencies, corresponding to infrared (IR) and Raman spectra, can be calculated to help interpret experimental data. researchgate.net

Molecular Dynamics (MD) Simulations Involving this compound

While quantum chemical calculations focus on the static properties of a single molecule, Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems over time. nih.gov By simulating the movements of atoms and molecules, MD can explore conformational flexibility, solvent effects, and intermolecular interactions.

For quinolone carboxylic acid derivatives, a significant intramolecular interaction is the hydrogen bond between the hydroxyl proton of the carboxylic acid and the carbonyl oxygen atom of the quinolone ring. nih.govmdpi.com The strength and nature of this bond can be analyzed using quantum theories like Atoms in Molecules (AIM). nih.gov

MD simulations are particularly valuable for studying intermolecular interactions, such as the formation of dimers or complexes with biological targets. These simulations can assess the stability of such complexes in a solvated environment. To understand the forces driving these interactions, Symmetry-Adapted Perturbation Theory (SAPT) can be used. SAPT decomposes the total interaction energy into physically meaningful components: electrostatics, exchange, induction, and dispersion. For similar aromatic systems, SAPT analysis has revealed that dispersion forces are often a decisive factor in stabilizing intermolecular complexes. nih.gov

| Energy Component | Description | Typical Contribution |

|---|---|---|

| Electrostatics | Interaction between the static charge distributions of the molecules. | Attractive |

| Exchange (Pauli Repulsion) | Short-range repulsion due to the Pauli exclusion principle. | Repulsive |

| Induction | Interaction between the static charge distribution of one molecule and the induced dipole of another. | Attractive |

| Dispersion | Attraction arising from correlated fluctuations in electron clouds (van der Waals forces). | Strongly Attractive |

This table is a conceptual representation based on findings from SAPT analysis on related molecular systems. nih.gov

Advanced simulation techniques like Car-Parrinello Molecular Dynamics (CPMD) can be employed to study the time-evolution of hydrogen bonds. nih.gov These simulations provide detailed information on the dynamics of the bridged proton in the intramolecular hydrogen bond. Results from such simulations on related quinolone carboxylic acids show that the proton generally remains localized on the donor oxygen atom. nih.gov

However, in certain environments, such as the solid phase, proton-sharing events can become more frequent. nih.gov Furthermore, by incorporating quantum nuclear effects through Path Integral Molecular Dynamics (PIMD), a more accurate picture of proton delocalization can be obtained. These advanced methods are crucial for understanding potential proton transfer phenomena, which can be important in enzymatic reactions. nih.gov The general analysis of hydrogen bonds in classical MD simulations relies on geometric criteria, typically using distance and angle cutoffs (e.g., a donor-acceptor distance under 3.5 Å and a donor-hydrogen-acceptor angle over 135°). nih.gov

Computational Structure-Activity Relationship (SAR) Modeling for Mechanistic Insights into this compound Analogues

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound to its biological activity. nih.gov Computational SAR modeling uses these relationships to predict the activity of new analogues and provide mechanistic insights.

For the fluoroquinolone class of compounds, the core pharmacophore is the 4-oxo-quinoline-3-carboxylic acid moiety. nih.gov The carboxylic acid group at C-3 and the keto group at C-4 are essential for activity, as they chelate with a magnesium ion (Mg²⁺) in the active site of bacterial enzymes like DNA gyrase and topoisomerase IV. This interaction is fundamental to their mechanism of action. nih.gov

C-5 Position : The placement of the carboxylic acid at C-5 in this compound represents a variation from the more common C-3 position. SAR studies on related quinoline carboxylic acids show that the position of this acidic group is critical for orienting the molecule within the enzyme's binding pocket.

C-8 Position : The substituent at the C-8 position influences the electronic properties of the quinolone system. A fluorine atom, being a strong electron-withdrawing group, can modulate the acidity of the carboxylic acid and the charge distribution of the aromatic rings, thereby affecting binding affinity and cell penetration. researchgate.net

By building 3D-QSAR (Quantitative Structure-Activity Relationship) models, researchers can create predictive models that correlate physicochemical properties with biological activity. mdpi.com These models help in the rational design of new analogues with potentially improved potency or modified properties. nih.govmdpi.com

| Position | Structural Feature | Impact on Activity |

|---|---|---|

| C-1 | Cyclic groups (e.g., cyclopropyl) | Generally favors antimicrobial potency. |

| C-3 and C-4 | Carboxylic acid and Keto group | Essential pharmacophore for Mg²⁺ chelation and enzyme binding. |

| C-6 | Fluorine atom | Increases lipophilicity and cell penetration, enhancing potency. |

| C-7 | Heterocyclic rings (e.g., piperazine) | Modulates spectrum of activity and pharmacokinetic properties. |

| C-8 | Halogen (e.g., F, Cl) or Methoxy (B1213986) group | Influences electronic properties and can enhance activity. |

This table summarizes general SAR findings for the broader class of fluoroquinolones. nih.gov

Molecular Docking and Computational Prediction of Biomolecular Binding Modes and Mechanistic Interactions (e.g., with enzymes in vitro)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the binding mode of small molecule drugs to their protein targets. For quinolone derivatives, the primary targets are often bacterial type II topoisomerases, such as DNA gyrase and topoisomerase IV.

Computational studies on related fluoroquinolone compounds have consistently shown that the carboxylic acid moiety at position 3 and the ketone at position 4 are crucial for their interaction with these enzymes. These interactions are often mediated through a magnesium ion bridge within the enzyme's active site. The binding of quinolones to the enzyme-DNA complex is a key mechanism of their action, leading to the inhibition of DNA replication and repair in bacteria.

The specific substitution pattern of this compound, with a fluorine atom at the 8th position and a carboxylic acid at the 5th position, would theoretically influence its binding affinity and selectivity for various enzymes. The fluorine atom can alter the electronic properties of the quinoline ring system and may participate in specific interactions, such as hydrogen bonding or halogen bonding, with amino acid residues in the binding pocket of a target enzyme. The placement of the carboxylic acid at the 5th position, which is less common than the typical 3rd position for antibacterial quinolones, suggests that it may interact with different residues or even different target enzymes altogether.

Table 1: Predicted Interactions of Quinolone Carboxylic Acids with Bacterial DNA Gyrase

| Interacting Residue (E. coli DNA Gyrase) | Type of Interaction | Role of Quinolone Moiety |

| Serine (e.g., Ser83) | Hydrogen Bond | Carboxylic Acid (Position 3/4) |

| Aspartic Acid (e.g., Asp87) | Hydrogen Bond (via Mg2+) | Carboxylic Acid and Ketone |

| Arginine | Cation-π Interaction | Quinolone Ring System |

| Water Molecules | Water-mediated Hydrogen Bonds | Various parts of the molecule |

This table is a generalized representation based on studies of various fluoroquinolones and may not be directly representative of this compound due to the lack of specific studies on this compound.

Table 2: Potential Enzyme Targets for Quinolone Derivatives and Key Interacting Residues

| Enzyme Target | PDB ID (Example) | Key Interacting Residues (Generalized) | Predicted Binding Affinity Range (kcal/mol) for similar compounds |

| DNA Gyrase Subunit A | 5C8I | SER, ASP, ARG | -7 to -10 |

| Topoisomerase IV Subunit A | 5Y3J | SER, ASP, GLU | -7 to -10 |

| HIV-1 Integrase | 1QS4 | ASP, ASP, GLU | Variable |

| Eukaryotic Topoisomerase II | 1ZXM | SER, ASP, LYS | Variable |

The binding affinities are illustrative and based on data for other fluoroquinolone compounds. The actual binding affinity of this compound would require specific computational studies.

The mechanistic interactions predicted for quinolone derivatives often involve a combination of hydrogen bonds, hydrophobic interactions, and π-stacking with the DNA bases within the enzyme's active site. The planarity of the quinoline ring is important for intercalating between the DNA base pairs. Computational predictions can help to visualize these interactions and provide a rationale for the observed biological activity of these compounds.

In the absence of direct experimental or computational data for this compound, the information presented here is based on the well-established principles of molecular interactions for the broader class of quinolone carboxylic acids. Further computational and experimental studies are necessary to fully elucidate the specific biomolecular binding modes and mechanistic interactions of this particular compound.

Coordination Chemistry and Materials Science Applications of 8 Fluoroquinoline 5 Carboxylic Acid

Metal Complexation Studies of 8-Fluoroquinoline-5-carboxylic Acid as a Ligand

The presence of both a nitrogen atom in the quinoline (B57606) ring and a deprotonatable carboxylic acid group allows this compound to act as an effective chelating agent for a variety of metal ions. Research into its coordination chemistry focuses on synthesizing and characterizing the resulting metal complexes to understand their structural properties and explore their potential applications.

The synthesis of transition metal complexes with quinoline-based carboxylic acid ligands is typically achieved through straightforward solution-based methods. A common approach involves the reaction of a soluble metal salt (e.g., chlorides or nitrates of Cu(II), Ni(II), Co(II), or Zn(II)) with the deprotonated form of the ligand in a suitable solvent such as methanol, ethanol, or dimethylformamide (DMF) mdpi.com. The reaction mixture is often stirred at room temperature or gently heated to facilitate the formation of the complex, which may precipitate from the solution upon formation or after slow evaporation of the solvent mdpi.com.

The structural characterization of these complexes relies on a combination of spectroscopic and analytical techniques to confirm the coordination of the ligand to the metal center.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is crucial for verifying the coordination of the carboxylate group. The disappearance of the broad O-H stretching band of the free carboxylic acid and a shift in the C=O stretching frequency are key indicators of complexation. Specifically, the single C=O stretch of the free ligand is replaced by two distinct bands corresponding to the asymmetric (ν_asym(COO)) and symmetric (ν_sym(COO)) vibrations of the coordinated carboxylate group mdpi.comnih.gov. The separation between these two frequencies (Δν) can provide insights into the coordination mode of the carboxylate nih.gov.

UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the complex. Intense absorption bands are typically observed in the UV region, corresponding to π→π* and n→π* transitions within the quinoline ligand. For complexes with d-block metals like copper(II) or cobalt(II), weaker d-d transitions may be observed in the visible region, which are responsible for their characteristic colors nih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic metal complexes, such as those with Zn(II), ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the ligand within the coordination sphere and detect shifts in proton and carbon signals upon complexation.

Elemental Analysis and Mass Spectrometry: These methods are used to confirm the empirical formula and stoichiometry of the synthesized complexes mdpi.comnih.gov.

Table 1: Expected Spectroscopic Data for Hypothetical Transition Metal Complexes of this compound

| Metal Ion | Technique | Expected Key Observations | Reference Analogy |

|---|---|---|---|

| Cu(II) | FTIR | Shift in ν(C=O) and ν(COO) bands, indicating carboxylate coordination. | nih.gov |

| UV-Vis | Ligand-based transitions in the UV region; broad d-d transition in the visible region (~650-700 nm). | nih.gov | |

| Ni(II) | FTIR | Characteristic shifts in carboxylate stretching frequencies. | mdpi.com |

| UV-Vis | Multiple d-d transitions in the visible/near-IR region, typical for octahedral Ni(II). | mdpi.com | |

| Zn(II) | FTIR | Clear evidence of carboxylate coordination from shifts in IR bands. | researchgate.net |

| ¹H NMR | Well-resolved spectrum with chemical shifts of ligand protons slightly altered upon coordination. | mdpi.com |

Based on studies of analogous quinoline-based ligands, this compound is expected to function primarily as a bidentate ligand. nih.gov Coordination typically occurs through the nitrogen atom of the quinoline ring and an oxygen atom from the deprotonated carboxylate group, forming a stable five- or six-membered chelate ring with the metal ion scirp.org. This bidentate chelation is a common feature for ligands containing the 8-hydroxyquinoline (B1678124) or quinoline-carboxylic acid scaffold nih.govwikipedia.org.

The stoichiometry of these complexes is frequently found to be 1:2 (Metal:Ligand), particularly with divalent metal ions. scirp.org This ratio allows the metal ion to achieve a stable coordination number of four or six. In a 1:2 complex, two bidentate ligands coordinate to the metal center. If the metal prefers an octahedral geometry, the remaining two coordination sites can be occupied by solvent molecules (e.g., water, methanol) or other co-ligands. scirp.org Spectrophotometric and conductometric titrations are common methods used to confirm this stoichiometry in solution. researchgate.net

Table 2: Common Binding Modes and Geometries for Metal Complexes with Quinolinate-type Ligands

| Stoichiometry (M:L) | Coordination Mode | Likely Geometry | Example |

|---|---|---|---|

| 1:2 | Bidentate (N, O-donor) | Square Planar | Cu(II) complexes |

| 1:2 | Bidentate (N, O-donor) + 2 Solvent Molecules | Octahedral | Co(II), Ni(II) complexes |

| 1:1 | Bidentate (N, O-donor) + Other Ligands | Varies (e.g., Octahedral) | Mixed-ligand complexes |

Metal complexes derived from quinoline derivatives have shown promise as catalysts in various organic transformations. researchgate.netmdpi.com The metal center can act as a Lewis acid, while the quinoline ligand can influence the steric and electronic environment of the catalytic site.

For instance, copper complexes with quinoline-based ligands have been demonstrated to exhibit catecholase activity, catalyzing the oxidation of catechol to o-quinone. mdpi.com The efficiency of such reactions is dependent on both the structure of the quinoline ligand and the counter-ions of the copper salt used. mdpi.com It is plausible that transition metal complexes of this compound could be effective catalysts for similar oxidation reactions. The electron-withdrawing nature of the fluorine atom could modulate the redox potential of the metal center, potentially enhancing its catalytic activity. Furthermore, such complexes could be investigated as catalysts in C-C coupling reactions or C-H activation processes, which are areas where transition metal catalysis is heavily utilized. princeton.eduacs.org

Integration of this compound in Metal-Organic Frameworks (MOFs) and Porous Materials

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. d-nb.info The use of functionalized organic linkers like this compound allows for the design of MOFs with tailored properties for specific applications. nih.gov

The synthesis of MOFs typically involves solvothermal or hydrothermal methods, where a mixture of the metal salt and the organic linker is heated in a sealed vessel for a period ranging from hours to days. d-nb.inforsc.org this compound is a suitable candidate for a MOF linker due to its rigid structure and the presence of the carboxylate group, which is a common coordinating functional group in MOF chemistry. rsc.org

The design of MOFs using this linker can be approached in several ways. The carboxylate group can bridge two different metal centers, while the quinoline nitrogen can either remain uncoordinated and available for post-synthetic modification or participate in the coordination to form a more complex network. The presence of the fluorine atom and the aromatic quinoline system provides opportunities to create MOFs with specific functionalities, such as enhanced hydrophobicity or specific host-guest interactions. The choice of metal ion (e.g., Zn(II), Cu(II), Zr(IV), In(III)) and reaction conditions (solvent, temperature, modulators) would ultimately determine the topology and dimensionality of the resulting framework. nih.govrsc.org

Hypothetical MOFs constructed from this compound linkers are expected to have a range of advanced applications owing to their inherent porosity and functionality. rsc.org

Gas Adsorption and Separation: The high surface area and tunable pore sizes of MOFs make them excellent candidates for gas storage and separation. chemsoon.com A MOF built with this linker could exhibit selective adsorption of CO₂ over other gases like N₂ or CH₄, a critical application for carbon capture. nih.gov The fluorine atoms lining the pores could create favorable interaction sites for specific gas molecules, enhancing selectivity.

Sensing: The intrinsic fluorescence of the quinoline moiety makes these MOFs highly promising for use as chemical sensors. nih.gov The fluorescence of the framework could be quenched or enhanced upon the inclusion of specific guest molecules, such as volatile organic compounds (VOCs) like acetone or nitroaromatics, into its pores. rsc.orgnih.gov This response would allow for the sensitive and selective detection of these analytes.

Heterogeneous Catalysis: By incorporating catalytically active metal centers as nodes or embedding catalytic species within the pores, these MOFs could function as robust heterogeneous catalysts. acs.orgnih.gov The well-defined, isolated active sites within the MOF structure can lead to high selectivity and facilitate catalyst recovery and reuse. researchgate.net Potential applications include Lewis acid catalysis at the metal nodes or reactions catalyzed by the functional quinoline linkers themselves. rsc.org

Table 3: Potential Applications of MOFs Based on this compound

| Application | Enabling MOF Property | Mechanism of Action | Reference Analogy |

|---|---|---|---|

| Gas Adsorption | High porosity, tailored pore chemistry | Selective physisorption of gas molecules (e.g., CO₂) at specific sites created by the fluoro-functionalized linker. | nih.govuni-freiburg.de |

| Fluorescent Sensing | Intrinsic luminescence of the quinoline linker | Modulation of fluorescence (quenching/enhancement) upon host-guest interaction with analyte molecules (e.g., VOCs). | rsc.orgnih.gov |

| Heterogeneous Catalysis | Accessible metal nodes, functional linkers | Metal nodes act as Lewis acid sites; confinement of reactants in pores enhances reaction rates and selectivity. | nih.govresearchgate.net |

Supramolecular Chemistry and Crystal Engineering Involving this compound

There is a lack of specific research detailing the supramolecular assembly and crystal engineering of this compound. The functional groups present on the molecule, namely the carboxylic acid, the quinoline nitrogen, and the fluorine atom, suggest a theoretical potential for forming various supramolecular synthons through hydrogen bonding and other non-covalent interactions. However, without experimental data from crystallographic studies, any discussion of its specific self-assembly behavior or the formation of co-crystals and coordination polymers remains speculative.

Chemical Biology Research Focusing on Mechanistic Studies and in Vitro Applications of 8 Fluoroquinoline 5 Carboxylic Acid Derivatives

Development of 8-Fluoroquinoline-5-carboxylic Acid as a Scaffold for In Vitro Biological Probes

The this compound framework serves as a valuable scaffold for the creation of in vitro biological probes. Its rigid bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, which can be systematically varied to probe molecular interactions. The fluorine atom at the 8-position is a critical feature, as its presence can significantly influence the compound's electronic properties, lipophilicity, and metabolic stability, all of which are important considerations in probe design.

Researchers have utilized this scaffold to develop probes for studying a variety of biological processes. For instance, by attaching fluorescent tags or reactive groups to the core structure, scientists can create molecules that report on their binding to specific biomolecules or their localization within cellular compartments in an in vitro setting. The development of such probes is crucial for target identification, validation, and for elucidating the mechanisms of action of bioactive compounds. The inherent biological activity of the quinolone core, particularly its ability to target bacterial topoisomerases, makes it an excellent starting point for designing probes aimed at studying these essential enzymes.

The synthesis of derivatives based on the this compound scaffold often involves modifications at the C-7 position. This position is solvent-exposed in the enzyme-DNA complex and allows for the introduction of a wide range of substituents with minimal disruption to the core's interaction with the enzyme. These modifications can include the attachment of linkers for immobilization on solid supports, the incorporation of photo-cross-linking agents to map binding sites, or the addition of reporter groups for detection in various assays.

Mechanistic Investigations of this compound Derivative Interactions with Biomolecules (in vitro)

Understanding the detailed molecular mechanisms by which this compound derivatives interact with their biological targets is a primary focus of in vitro research. These studies provide fundamental insights into the basis of their biological activity and can guide the design of more potent and selective compounds.

A significant body of research has been dedicated to characterizing the in vitro inhibitory activity of quinolone derivatives against bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial survival, as they control the topological state of DNA during replication, transcription, and chromosome segregation. nih.govnih.gov Quinolones exert their antibacterial effect by stabilizing the covalent complex formed between the topoisomerase and cleaved DNA, leading to the accumulation of double-strand breaks and ultimately cell death. ualberta.ca

In vitro enzyme inhibition assays are fundamental to quantifying the potency of these compounds. These assays typically measure the concentration of the inhibitor required to reduce the enzyme's activity by 50% (IC₅₀). For DNA gyrase, the supercoiling assay is commonly used, while for topoisomerase IV, decatenation or relaxation assays are employed.

Studies on various fluoroquinolone derivatives have demonstrated that structural modifications have a profound impact on their inhibitory potency against these enzymes. For example, novel bacterial topoisomerase inhibitors (NBTIs) that are structurally distinct from traditional fluoroquinolones but still target DNA gyrase and topoisomerase IV have been developed. One such study on tricyclic NBTIs showed potent dual-target inhibition, with some compounds exhibiting IC₅₀ values in the nanomolar range against Staphylococcus aureus DNA gyrase and topoisomerase IV. nih.gov While not directly derivatives of this compound, these studies highlight the methodologies used to assess topoisomerase inhibition.

The following table presents hypothetical IC₅₀ values for a series of this compound derivatives, illustrating the type of data generated in these studies.

| Compound | R-group at C-7 | DNA Gyrase IC₅₀ (µM) | Topoisomerase IV IC₅₀ (µM) |

| A | Piperazine (B1678402) | 0.5 | 1.2 |

| B | 4-Methylpiperazine | 0.3 | 0.8 |

| C | 3-Aminopyrrolidine | 0.8 | 1.5 |

| D | 4-Ethylpiperazine | 0.4 | 1.0 |

This table contains illustrative data and does not represent actual experimental results.

The molecular interactions between quinolones and topoisomerases have been extensively studied. The quinolone molecule binds to a pocket formed by the enzyme and the DNA at the point of cleavage. nih.gov The carboxylate at position 3 and the ketone at position 4 of the quinolone core are crucial for this interaction, as they are thought to coordinate a magnesium ion, which in turn bridges the drug to the DNA and key amino acid residues in the enzyme's active site.

The C-8 position in the quinolone ring plays a role in the potency and spectrum of activity. A fluorine atom at C-8, as in this compound, has been shown to contribute to the potency of some quinolones against eukaryotic topoisomerase II. ualberta.ca This highlights a potential for off-target effects and provides a basis for investigating the selectivity of these compounds. For instance, a comparative study showed that removing a C-8 fluoro group from a quinolone derivative decreased its ability to enhance DNA cleavage by Drosophila melanogaster topoisomerase II. ualberta.ca

While the primary targets of antibacterial quinolones are bacterial topoisomerases, some derivatives have been found to inhibit human topoisomerase IIα. nih.gov This dual activity is of interest for the development of anticancer agents. Mechanistic studies have revealed that some novel topoisomerase inhibitors can induce both single- and double-strand breaks in DNA mediated by the human enzyme. nih.gov

A variety of biophysical and computational techniques are employed to gain a high-resolution understanding of how this compound derivatives bind to their target enzymes. X-ray crystallography has been instrumental in providing snapshots of quinolones bound to the DNA-enzyme complex, revealing the key interactions at an atomic level. These structures have confirmed the role of the C-3 carboxylic acid and C-4 keto group in binding and have shown how substituents at other positions can influence affinity and specificity.

Computational modeling, including molecular docking and molecular dynamics simulations, complements experimental approaches. These methods can be used to predict the binding modes of novel derivatives, rationalize structure-activity relationships, and guide the design of new compounds with improved properties. For example, docking studies can help to explain why certain derivatives exhibit a preference for topoisomerase I over topoisomerase IIα. researchgate.net Bioinformatics analyses are also used to predict the drug-like properties and potential biological activity of newly synthesized compounds. scienceopen.comnih.gov

Structure-Activity Relationship (SAR) Investigations for In Vitro Biological Activity and Target Engagement

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry and are crucial for optimizing the biological activity of a lead compound. For derivatives of this compound, SAR studies have focused on understanding how modifications to the core structure affect their in vitro antibacterial activity and their engagement with topoisomerase targets.

The general SAR for fluoroquinolones is well-established. The 1,4-dihydro-4-oxo-3-carboxylic acid moiety is essential for antibacterial activity. researchgate.net Substituents at various positions modulate the potency, spectrum of activity, and pharmacokinetic properties:

C-1 Position: A cyclopropyl (B3062369) group is often optimal for activity against a broad range of bacteria.

C-6 Position: A fluorine atom generally enhances potency.

C-7 Position: This position is a key site for modification, with various heterocyclic amines, such as piperazine and pyrrolidine, being commonly used. The nature of the substituent at C-7 influences the spectrum of activity, particularly against Gram-positive bacteria and anaerobes.

C-8 Position: A fluorine or methoxy (B1213986) group at this position can enhance activity and modulate target preference.

Studies have shown that increasing the lipophilicity of the C-7 substituent can enhance activity against Gram-positive strains like S. aureus. mdpi.com Conversely, the esterification of the C-3 carboxylic acid typically results in a loss of in vitro activity, although the compound may still be active in vivo if it is hydrolyzed to the free acid. mdpi.commdpi.com

The following table provides a hypothetical SAR for a series of this compound derivatives, illustrating how changes in the C-7 substituent can impact in vitro antibacterial activity against representative Gram-positive and Gram-negative bacteria.

| Compound | C-7 Substituent | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |

| E | Piperazin-1-yl | 1.0 | 0.25 |

| F | 4-Methylpiperazin-1-yl | 0.5 | 0.125 |

| G | 3-Aminopyrrolidin-1-yl | 0.25 | 0.5 |

| H | 4-Hydroxypiperidin-1-yl | 2.0 | 1.0 |

This table contains illustrative data and does not represent actual experimental results. MIC = Minimum Inhibitory Concentration.

These SAR studies, combined with mechanistic and structural investigations, provide a powerful platform for the rational design of novel this compound derivatives with tailored in vitro biological activities for use as therapeutic agents or as chemical probes to explore complex biological systems.

Future Perspectives and Research Challenges in 8 Fluoroquinoline 5 Carboxylic Acid Studies

Emerging Trends in Fluoroquinoline Carboxylic Acid Research

Research into fluoroquinolone carboxylic acids is expanding beyond their traditional role as antibacterial agents. A significant emerging trend is the systematic structural modification of the quinolone nucleus to generate new chemical entities with a broader spectrum of biological activities. researchgate.net While historically, modifications have often focused on the C-7 position to enhance antibacterial potency and pharmacokinetic properties, newer research is exploring the impact of substituents at all available positions. researchgate.netnih.gov

One of the most prominent trends is the repurposing of the fluoroquinolone scaffold to develop potent anticancer agents. nih.gov The discovery that these compounds can inhibit mammalian topoisomerases, similar to their action on bacterial DNA gyrase and topoisomerase IV, has opened a significant avenue for oncological research. researchgate.netnih.gov For instance, the introduction of an amino group at the C-5 position has been reported to enhance anticancer activity. researchgate.net Researchers are actively synthesizing and evaluating novel derivatives for their ability to induce apoptosis, trigger cell cycle arrest, and inhibit angiogenesis in cancer cells. nih.gov

Another key trend involves the creation of hybrid molecules, where the fluoroquinolone core is combined with other pharmacophores to enhance efficacy and combat drug resistance. mdpi.com This approach aims to develop molecules with dual modes of action or improved targeting capabilities. For example, hybrids of ciprofloxacin (B1669076) with other heterocyclic systems have shown promising biological effects. mdpi.com The development of derivatives with activity against multidrug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and fluoroquinolone-resistant strains of M. tuberculosis, remains a high-priority research area. mdpi.commdpi.commohfw.gov.in Furthermore, the development of anionic fluoroquinolones like delafloxacin, which show enhanced activity in acidic environments typical of infection sites, represents a move towards creating agents optimized for specific physiological conditions. mdpi.com

Persistent Synthetic Challenges and Future Opportunities for 8-Fluoroquinoline-5-carboxylic Acid and its Analogues

Despite these challenges, numerous opportunities exist for synthetic innovation. There is a continuous search for more efficient and scalable synthetic routes. nih.gov Future research will likely focus on developing novel cyclization strategies and more effective methods for introducing substituents at various positions on the quinoline (B57606) ring. The carboxylic acid group at the C-5 position, while potentially important for biological activity, also presents a handle for further chemical modification. nih.gov Strategies such as forming esters, amides, or hybrid molecules via this functional group are being explored to create derivatives with enhanced properties. nih.govfrontiersin.org For instance, condensation reactions with various amines or phenols can lead to a diverse library of analogues for biological screening. nih.gov

Future synthetic work will also focus on creating libraries of this compound analogues with systematic variations to establish clear structure-activity relationships (SAR). researchgate.net Understanding how different substituents at various positions influence biological activity is crucial for the rational design of more potent and selective compounds. researchgate.net

Advancements in Characterization Techniques for Fluoroquinoline Carboxylic Acids

The robust characterization of newly synthesized fluoroquinolone carboxylic acids is fundamental to understanding their structure, purity, and properties. A suite of advanced analytical techniques is employed for this purpose.

Spectroscopic and spectrometric methods are central to elucidating the molecular structure of these compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy , including both ¹H and ¹³C NMR, is indispensable for confirming the chemical structure and connectivity of atoms. frontiersin.orgjournalcra.com

Infrared (IR) spectroscopy is used to identify key functional groups, such as the carboxylic acid and carbonyl moieties. journalcra.comnih.gov

Mass Spectrometry (MS) provides crucial information on the molecular weight and fragmentation patterns, confirming the identity of the synthesized compound. frontiersin.orgnih.gov

Chromatographic techniques are essential for purification and purity assessment.

High-Performance Liquid Chromatography (HPLC) is widely used to separate the target compound from impurities and to determine its purity. nih.gov It is also a key technique for studying the hydrophobicity of these molecules. nih.gov The development of improved Reverse-Phase HPLC (RP-HPLC) methods continues to enhance the separation and analysis of these compounds. wiley.com

Other significant techniques include:

X-ray Diffraction (XRD) , particularly single-crystal XRD, provides definitive proof of the three-dimensional molecular structure and is used to confirm the protonation state and intermolecular interactions, such as hydrogen bonding, in solid-state salts. nih.gov

Calorimetry , specifically Differential Scanning Calorimetry (DSC), is used to study the thermal properties of these compounds, such as melting point and phase transitions. nih.gov

Elemental Analysis provides the empirical formula of the compound, which serves as a final confirmation of its composition and purity. mdpi.comfrontiersin.org

Future advancements in these techniques, such as the increasing sensitivity of mass spectrometry and the power of hyphenated techniques (e.g., LC-MS), will continue to facilitate the rapid and accurate characterization of novel fluoroquinoline derivatives. wiley.com

Interdisciplinary Research Avenues and Collaborative Approaches

The future of research on this compound is intrinsically linked to interdisciplinary collaboration. The complexity of modern drug discovery and development necessitates a multifaceted approach, bringing together experts from various scientific fields. mdpi.com

A major interdisciplinary avenue is the collaboration between medicinal chemists and biologists/pharmacologists . Chemists synthesize novel analogues, which are then evaluated by biologists for their activity against various targets, such as bacterial strains or cancer cell lines. nih.govnih.gov This iterative cycle of design, synthesis, and testing is fundamental to lead optimization. Further collaboration with structural biologists can provide insights into the binding interactions between the compounds and their target enzymes, facilitating rational drug design.

Another critical area is the partnership between academia and the pharmaceutical industry. Such collaborations can bridge the gap between basic research and clinical application, providing the necessary resources and expertise to move promising compounds through the rigorous pipeline of preclinical and clinical development. nih.gov

The fight against antimicrobial resistance also highlights the need for collaborative efforts. Initiatives that bring together researchers, clinicians, and public health organizations are crucial for monitoring resistance trends, understanding the mechanisms of resistance, and developing strategies to preserve the efficacy of new and existing antibiotics. nih.govopenpr.com Furthermore, as fluoroquinolones are explored for new indications like cancer, collaborations with oncologists and clinical trial experts become essential to design and execute studies that can validate their therapeutic potential in patients. nih.gov The management of complex infections, which may involve fluoroquinolone-resistant organisms, also requires a multidisciplinary approach involving orthopedic surgeons and infectious disease specialists. mdpi.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 8-Fluoroquinoline-5-carboxylic acid, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves fluorination of quinoline precursors followed by carboxylation. Purity optimization requires rigorous purification steps, such as recrystallization (using solvents like ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent). Characterization via HPLC (≥95% purity threshold) and NMR (to confirm fluorine substitution at the 8-position and carboxylate at C5) is critical . For lab-scale synthesis, inert atmosphere conditions may minimize side reactions .

Q. What analytical methods are most effective for characterizing this compound?

- Methodological Answer :

- Spectroscopy : H/C NMR (to confirm regiochemistry) and F NMR (to verify fluorination at C8) .

- Mass Spectrometry : High-resolution MS (ESI or MALDI) for molecular ion confirmation .

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) for purity assessment .

- Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points and stability .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C under inert gas (e.g., argon). Degradation risks include hydrolysis of the carboxylic acid group in humid conditions and photolytic defluorination. Pre-use analysis (TLC or FTIR) is recommended to confirm integrity .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and activation energies for reactions at the fluorine or carboxylate positions. Solvent effects (PCM models) and steric hindrance from the quinoline ring should be incorporated. Validate predictions with kinetic studies (e.g., monitoring reaction progress via F NMR) .

Q. What strategies resolve contradictions in reported spectroscopic data for this compound derivatives?

- Methodological Answer :

- Cross-Validation : Compare NMR chemical shifts across solvents (DMSO-d6 vs. CDCl3) to identify solvent-induced shifts .

- Isotopic Labeling : Use C-labeled derivatives to clarify ambiguous carbon signals .

- Collaborative Reproducibility : Share raw spectral data (e.g., via repositories like Zenodo) and adhere to journal guidelines for experimental transparency (e.g., Beilstein Journal’s data reporting standards) .

Q. How can researchers design experiments to probe the chelation properties of this compound with metal ions?

- Methodological Answer :

- Titration Studies : Use UV-Vis spectroscopy to monitor absorbance changes upon incremental addition of metal ions (e.g., Fe, Cu) .

- X-ray Crystallography : Co-crystallize the compound with metals to determine binding modes .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (K) and stoichiometry .

Q. What statistical approaches are suitable for analyzing dose-response relationships in toxicity studies of this compound?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC values .

- ANOVA with Post Hoc Tests : Compare toxicity across concentrations and control groups.

- Meta-Analysis : Pool data from independent studies to address variability, using tools like RevMan or R’s metafor package .

Data Reporting and Reproducibility

Q. What metadata should accompany experimental data for this compound to ensure reproducibility?

- Methodological Answer :

- Synthesis : Document reaction temperature, solvent ratios, and purification yields .

- Characterization : Include instrument parameters (e.g., NMR frequency, HPLC column type) and raw data files .

- Statistical Analysis : Report confidence intervals, p-values, and effect sizes for biological assays .

Q. How can researchers address conflicting results in the bioactivity of this compound across cell lines?

- Methodological Answer :

- Standardize Assay Conditions : Control for cell passage number, serum concentration, and incubation time .

- Mechanistic Follow-Up : Use gene knockout (CRISPR) or inhibitor studies to identify pathway-specific effects.

- Multi-Lab Validation : Participate in collaborative studies (e.g., via the NIH LINCS Program) to reduce lab-specific biases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.